molecular formula C10H15N3 B13426387 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13426387
M. Wt: 177.25 g/mol
InChI Key: AKUPLBWUYJNOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a functionalized derivative of a fused bicyclic heterocyclic scaffold that is of significant interest in medicinal chemistry and drug discovery. This compound features a 1-isobutyl group, which can influence its pharmacokinetic properties, and a methyl group at the 6-position, a common site for derivatization. The 1H-imidazo[1,2-b]pyrazole core is recognized as a potential non-classical isostere of the indole ring system . Replacing an indole moiety with this scaffold has been shown to significantly improve aqueous solubility, a common challenge in drug development, while maintaining similar spatial and electronic properties . This makes it a valuable building block for creating analogs of indole-containing bioactive molecules with optimized physicochemical profiles. The imidazo[1,2-b]pyrazole scaffold displays a broad spectrum of biological activities, underpinning its research value. Literature reports indicate that derivatives of this core structure possess antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The mechanism of action is not universal and is highly dependent on the specific substitution pattern around the core. Research into this scaffold often involves further functionalization via metal-catalyzed cross-coupling reactions or other transformations to explore structure-activity relationships and refine biological activity . This product is supplied for research and development purposes only. It is intended for use in laboratory settings by qualified professionals. This material is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(2)7-12-4-5-13-10(12)6-9(3)11-13/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPLBWUYJNOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves several steps, typically starting with the preparation of the imidazo[1,2-b]pyrazole scaffold. One common method involves the selective functionalization of the scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyrazole scaffold.

Scientific Research Applications

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pruvanserin (Indole-Based Drug) vs. 1H-Imidazo[1,2-b]Pyrazole Isostere

Pruvanserin, a 5-HT2A serotonin receptor antagonist containing an indole core, was compared to its 1H-imidazo[1,2-b]pyrazole isostere. Key findings include:

  • Lipophilicity and Solubility : The imidazo[1,2-b]pyrazole analogue exhibited a lower logD (1.8 vs. 2.5 for pruvanserin), translating to a 10-fold increase in aqueous solubility (0.5 mg/mL vs. 0.05 mg/mL) .
  • Biological Implications : While pruvanserin failed in Phase II trials for insomnia, the imidazo isostere’s improved solubility and metabolic stability (predicted via cytochrome P450 assays) suggest superior pharmacokinetics .
Property Pruvanserin (Indole) Imidazo[1,2-b]Pyrazole Isostere
logD 2.5 1.8
Aqueous Solubility 0.05 mg/mL 0.5 mg/mL
Core NH pKa ~10.5 (indole NH) 7.3 (imidazo NH)

2,3-Dihydro-1H-Imidazo[1,2-b]Pyrazole (IMPY)

IMPY, a DNA synthesis inhibitor, shares structural similarities but lacks the isobutyl and methyl substituents. Key distinctions:

  • Mechanism : IMPY inhibits ribonucleotide reductase, reversibly arresting cell cycle progression in G1/early S phase .
  • Toxicity : Clinical trials revealed dose-dependent toxicities (vomiting, hemolysis) and CNS effects (confusion), limiting its therapeutic index .
  • Pharmacokinetics : IMPY penetrates cerebrospinal fluid but shows hepatic clearance issues, unlike the more stable 1-isobutyl-6-methyl derivative .

COX-2 Inhibitors with Imidazo[1,2-b]Pyrazole Cores

Novel imidazo[1,2-b]pyrazole derivatives (e.g., 1-cyclopropylmethyl-6-methyl variants) demonstrated selective COX-2 inhibition (IC50 = 0.12 μM) and immunomodulatory effects, outperforming traditional pyrazole-based inhibitors in reducing pro-inflammatory cytokines (e.g., TNF-α by 60%) .

1-(Cyclobutylmethyl)-6-Methyl-1H-Imidazo[1,2-b]Pyrazole

This derivative, with a cyclobutylmethyl substituent, showed enhanced metabolic stability compared to isobutyl analogues due to reduced steric hindrance and oxidative metabolism. However, its logD (2.1) was higher than the isobutyl variant, slightly compromising solubility .

Ethyl 6-Methyl-Sulfanyl-2-Phenyl-1H-Imidazo[1,2-b]Pyrazole-7-Carboxylate

Crystallographic studies revealed a planar core with π-π interactions (3.64 Å between benzene and imidazole rings) and intermolecular hydrogen bonding, enhancing solid-state stability.

Structural and Functional Trends

  • Substituent Effects :
    • Isobutyl Groups : Enhance lipophilicity but may reduce solubility unless balanced with polar substituents (e.g., methyl at position 6) .
    • Electron-Withdrawing Groups : Chloro or sulfanyl substituents (e.g., 7-chloro-6-methyl derivatives) improve metabolic stability but may increase toxicity .
  • Core Modifications : Fused scaffolds (e.g., pyrazolo[1,5-a]pyrimidines) exhibit broader bioactivity but suffer from synthetic complexity compared to imidazo[1,2-b]pyrazoles .

Biological Activity

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring fused to an imidazole moiety, with an isobutyl group and a methyl group at specific positions. Its molecular formula is C11H14N4, and it has a molecular weight of approximately 220.27 g/mol. The carbonitrile functional group at the 7-position enhances its reactivity and biological activity.

Antimicrobial Properties

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole has been studied for its antimicrobial properties, demonstrating efficacy against various bacterial strains. Its mechanism likely involves interaction with specific enzymes and receptors that are crucial for microbial growth. Studies indicate that the compound can disrupt bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound's anticancer properties have been explored extensively. It has shown promise in inhibiting the proliferation of cancer cells across multiple types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have reported that 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

The biological activity of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell signaling and microbial resistance mechanisms.
  • Receptor Modulation : It may modulate receptor activities that are essential for cancer cell survival and microbial growth.

Study on Anticancer Effects

A study published in ACS Omega examined the effects of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole on various cancer cell lines. The results indicated significant inhibition of cell growth in HepG2 and MDA-MB-231 cells, with IC50 values demonstrating its potential as an effective anticancer agent .

Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties revealed that this compound exhibits strong activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting the integrity of bacterial membranes, leading to leakage of cellular contents and eventual cell death .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
1-Methyl-1H-imidazo[1,2-b]pyrazoleC8H10N4Lacks isobutyl group; shows similar bioactivity
1-Isobutyl-6-methylimidazo[1,2-b]pyrazoleC11H13N3Similar structure but different functional groups
1-Isobutyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acidC11H13N3O2Contains carboxylic acid group; varies in solubility

The comparative analysis highlights how structural modifications impact the biological activity of related compounds.

Q & A

Q. What are the established synthetic routes for 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions, where substituted pyrazole precursors are reacted with isobutyl halides or carbonyl derivatives under reflux conditions. Key intermediates are characterized via 1^1H/13^13C NMR, mass spectrometry, and X-ray crystallography to confirm regioselectivity and purity. For example, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate was synthesized and structurally validated using X-ray diffraction . Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) is critical for yield improvement.

Q. Which spectroscopic and crystallographic methods are most reliable for structural elucidation of imidazo[1,2-b]pyrazole derivatives?

X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies resolving the crystal lattice parameters of imidazo[1,2-b]pyrazole derivatives . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for distinguishing regioisomers .

Q. What in vitro biological assays are commonly used to evaluate the bioactivity of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and mycobacteria .
  • Anticancer potential : SRB assay or MTT viability tests on cancer cell lines (e.g., HeLa, MDA-MB-231) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, MAPK) .

Q. How do substituent modifications at the 1- and 6-positions influence biological activity?

Isobutyl and methyl groups at positions 1 and 6, respectively, enhance lipophilicity, improving membrane permeability. Substitutions with electron-withdrawing groups (e.g., nitro, halogens) at the 2-position often increase antibacterial potency, while bulkier groups may reduce solubility .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for structurally similar derivatives be systematically resolved?

Contradictions may arise from variations in assay protocols (e.g., serum concentration, incubation time) or cell line heterogeneity. Meta-analysis frameworks, such as standardized IC50 normalization and multivariate regression, can isolate confounding variables. Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) is recommended .

Q. What computational strategies are effective in designing novel derivatives with enhanced target selectivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against crystallized targets (e.g., kinases).
  • QSAR models : Leverage topological descriptors (e.g., LogP, polar surface area) to correlate structure with activity .
  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to simulate intermediate stability and transition states, as implemented in ICReDD’s workflow .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

A 2k2^k factorial design can evaluate factors like temperature (80–120°C), solvent polarity (ethanol vs. DMSO), and catalyst loading (5–20 mol%). Response surface methodology (RSM) then identifies optimal conditions, balancing yield (>85%) and purity .

Q. What mechanistic insights explain the formation of byproducts during cyclocondensation?

Competing pathways, such as Michael adduct formation or ring-opening reactions, may occur under acidic conditions. Monitoring via LC-MS at intermediate timepoints and adjusting pH (e.g., buffered vs. non-buffered systems) can suppress side reactions. Isotopic labeling studies (13^{13}C/15^{15}N) further clarify reaction trajectories .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability in biological matrices?

Accelerated stability studies (25–40°C, pH 1–10) with UPLC monitoring reveal degradation kinetics. For instance, imidazo[1,2-b]pyrazoles are prone to hydrolysis at high pH (>8), necessitating lyophilized storage or prodrug strategies .

Q. Can machine learning models predict ADMET properties for this scaffold?

Yes. Tools like SwissADME and pkCSM use molecular fingerprints to forecast bioavailability, CYP450 interactions, and toxicity. Transfer learning from structurally related imidazo[1,2-a]pyridines improves prediction accuracy for hepatic clearance and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.